Cas no 516-79-0 (Ergosta-5,7-dien-3-ol,(3b)-)

Ergosta-5,7-dien-3-ol,(3b)- structure
Product name:Ergosta-5,7-dien-3-ol,(3b)-
Ergosta-5,7-dien-3-ol,(3b)- Chemical and Physical Properties
Names and Identifiers
-
- Ergosta-5,7-dien-3-ol,(3b)-
- 22,23-Dihydroergosterol Discontinued
- Δ
- δ
- 22,23-Dihydroergosterol
- 22,23-dihydroergosterol, non-irradiated
- 24-Methylcholesta-5,7-dien-3-β
- 24S-Methylcholesta-5,7-dien-3β
- 5,7-Ergostadien-3β
- 5,7-Ergostadienol
- Dihydroergosterol
- Ergosta-5,7-dien-3β
- -ol
- Provitamin D4
- Ergosta-5,7-dien-3-ol
- NS00044140
- DTXSID60965924
- .delta.5,7-Ergostadienol
- Q27135518
- 516-79-0
- Delta(5,7)-ergostadien-3beta-ol
- 24S-Methylcholesta-5,7-dien-3beta-ol
- .DELTA.5,7-Ergostadien-3.beta.-ol
- SCHEMBL5133206
- (3S,9S,10R,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Ergosta-5,7-dien-3-ol #
- Ergosta-5,7-dien-3beta-ol
- Ergosta-5,7-dien-3-ol, (3.beta.)-
- AZW48AYG7C
- 24S-Methylcholesta-5,7-dien-3.beta.-ol
- (3.BETA.)-ERGOSTA-5,7-DIEN-3-OL
- CHEBI:66918
- 5,7-Ergostadien-3.beta.-ol
- Ergosta-5,7-dien-3.beta.-ol
- LMST01031027
- (3S,9S,10R,13R,14R,17R)-17-((2R,5S)-5,6-DIMETHYLHEPTAN-2-YL)-10,13-DIMETHYL-2,3,4,9,11,12,14,15,16,17-DECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-3-OL
- (3beta)-ergosta-5,7-dien-3-ol
- 24-Methylcholesta-5,7-dien-3-.beta.-ol
- UNII-AZW48AYG7C
- 24-methylcholesta-5,7-dien-3-beta-ol
- delta(5,7)-Ergostadienol
- ergosta-5,7-dien-3betabeta-ol
- 22-dihydroergosterol
- EINECS 208-226-3
- (24S)24-Methylcholesta-5,7-dien-3beta-ol
- CS-0997744
- HY-N12595
-
- Inchi: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18-20,22,24-26,29H,7-8,11-17H2,1-6H3/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1
- InChI Key: ZKQRGSXITBHHPC-VVQHAZRASA-N
- SMILES: CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Computed Properties
- Exact Mass: 398.354866087g/mol
- Monoisotopic Mass: 398.354866087g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.99
- Boiling Point: 502.1°Cat760mmHg
- Flash Point: 217.2°C
- Refractive Index: 1.532
- PSA: 20.23000
- LogP: 7.55480
Ergosta-5,7-dien-3-ol,(3b)- Related Literature
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1. 52. The application of the method of molecular rotation differences to steroids. Part VIII. 22(23)-Dihydroergosterol DD. H. R. Barton,J. D. Cox J. Chem. Soc. 1949 219
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Tong Wang,Chuanguo Ma,Yuyuan Hu,Shujing Guo,Ge Bai,Guolong Yang,Ruinan Yang Food Funct. 2023 14 5465
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3. 213. The application of the method of molecular rotation differences to steroids. Part I. Naturally occurring sterols and their simple derivativesD. H. R. Barton J. Chem. Soc. 1945 813
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4. Unsaturated steroids. Part I. Synthesis of 22,23-dihydroergosterolJitka Brynjolffssen,David Hands,John M. Midgley,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1976 826
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5. Unsaturated steroids. Part 7. A simple synthesis of 22,23-dihydroergosterolDavid J. Curry,John M. Midgley,Sai L. Leung,Robert Watt,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1977 822
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6. (22S)-hydroxyvitamin D4Douglas R. Crump,Dudley H. Williams,Bohumil Pelc J. Chem. Soc. Perkin Trans. 1 1973 2731
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7. 213. The application of the method of molecular rotation differences to steroids. Part I. Naturally occurring sterols and their simple derivativesD. H. R. Barton J. Chem. Soc. 1945 813
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8. Synthetic uses of steroidal ring B diene protection: 22,23-dihydroergosterolDerek H. R. Barton,A. A. Leslie Gunatilaka,Tsutomu Nakanishi,Henri Patin,David A. Widdowson,Brian R. Worth J. Chem. Soc. Perkin Trans. 1 1976 821
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9. CCXC.—Studies in the sterol group. Part VI. Di-hydroergosterol and the formation of isomeridesIsidor Morris Heilbron,Frank Johnstone,Frank Stuart Spring J. Chem. Soc. 1929 2248
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10. Unsaturated steroids. Part 8. Synthesis of ergosta-5,7-diene-1α,3β-diol, the 4,4-dimethyl analogue, and 4,4-dimethylergosta-5,7-dien-3β-olRiaz Ahmad,David Hands,Sai L. Leung,John M. Midgley,Hany Safwat,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1978 74
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
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